molecular formula C13H11NO B180682 Pyridin-3-yl(p-tolyl)methanone CAS No. 34950-04-4

Pyridin-3-yl(p-tolyl)methanone

Cat. No.: B180682
CAS No.: 34950-04-4
M. Wt: 197.23 g/mol
InChI Key: CXDYOXSPZUWEQX-UHFFFAOYSA-N
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Description

Pyridin-3-yl(p-tolyl)methanone is an organic compound with the molecular formula C13H11NO It is a derivative of pyridine, where the 3-position of the pyridine ring is substituted with a 4-methylbenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridin-3-yl(p-tolyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acid chloride (4-methylbenzoyl chloride) and pyridine in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Friedel-Crafts acylation process. This would require careful control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Pyridin-3-yl(p-tolyl)methanone can undergo various chemical reactions, including:

    Oxidation: The methyl group on the benzoyl ring can be oxidized to form a carboxylic acid derivative.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to form an alcohol.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or halogens (Cl2, Br2) for halogenation in the presence of a catalyst.

Major Products:

    Oxidation: 4-Methylbenzoic acid derivative.

    Reduction: 4-Methylbenzyl alcohol derivative.

    Substitution: Various substituted pyridine derivatives depending on the electrophile used.

Scientific Research Applications

Pyridin-3-yl(p-tolyl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism by which Pyridin-3-yl(p-tolyl)methanone exerts its effects is primarily through its interaction with biological molecules. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity. The benzoyl group can participate in hydrogen bonding and hydrophobic interactions, while the pyridine ring can engage in π-π stacking interactions with aromatic amino acids in proteins .

Comparison with Similar Compounds

    4-Methylbenzoylpyridine: Similar structure but with the benzoyl group at a different position.

    Benzoylpyridine: Lacks the methyl group on the benzoyl ring.

    Pyridine derivatives: Various derivatives with different substituents on the pyridine ring.

Uniqueness: Pyridin-3-yl(p-tolyl)methanone is unique due to the specific positioning of the 4-methylbenzoyl group, which imparts distinct chemical and physical properties. This positioning can influence the compound’s reactivity and interaction with other molecules, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

(4-methylphenyl)-pyridin-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c1-10-4-6-11(7-5-10)13(15)12-3-2-8-14-9-12/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXDYOXSPZUWEQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40491175
Record name (4-Methylphenyl)(pyridin-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40491175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34950-04-4
Record name (4-Methylphenyl)(pyridin-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40491175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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